molecular formula C29H24Cl2N6 B5106984 1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No.: B5106984
M. Wt: 527.4 g/mol
InChI Key: QZBPPXZEKVGNQH-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving CDKs.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its CDK inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N6/c30-20-10-9-19(26(31)15-20)17-37-29-25(16-34-37)28(32-18-33-29)36-13-11-35(12-14-36)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-10,15-16,18,27H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBPPXZEKVGNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=NC6=C5C=NN6CC7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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